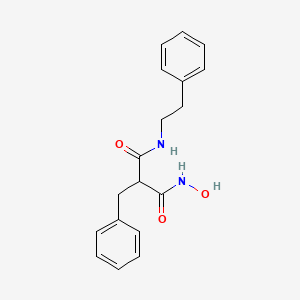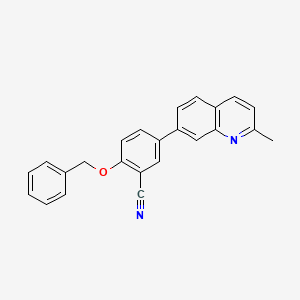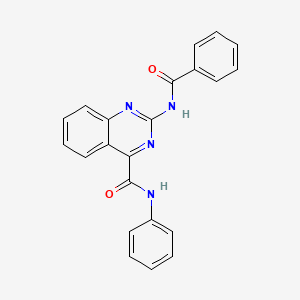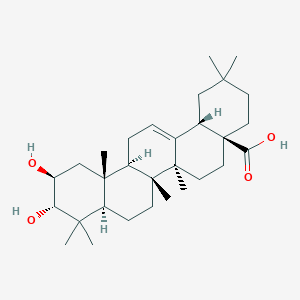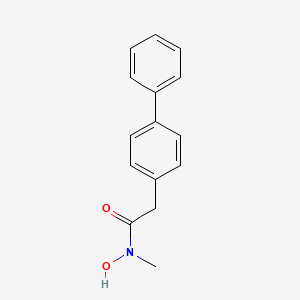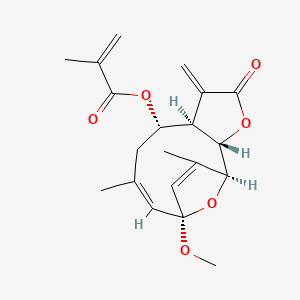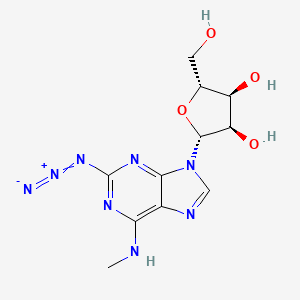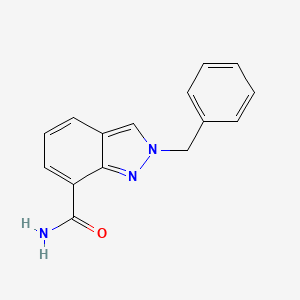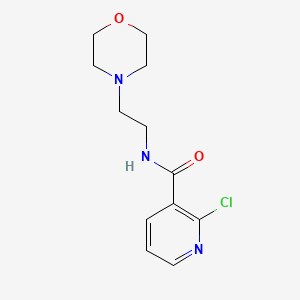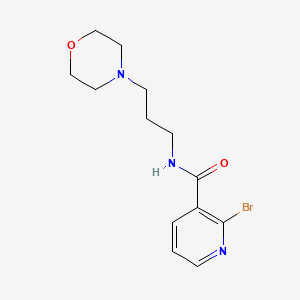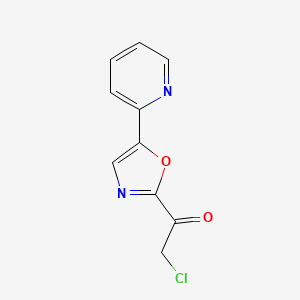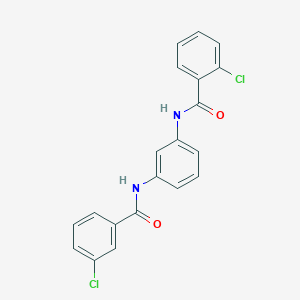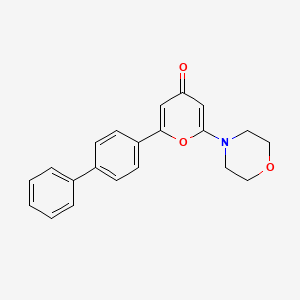
2-Biphenyl-4-yl-6-morpholin-4-yl-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-biphenyl-4-yl-6-morpholin-4-yl-pyran-4-one is a synthetic organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a biphenyl group, a morpholine ring, and a pyranone core, making it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki cross-coupling reactions to introduce the biphenyl group, followed by the formation of the pyranone ring through cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-biphenyl-4-yl-6-morpholin-4-yl-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl and morpholine groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-biphenyl-4-yl-6-morpholin-4-yl-pyran-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-biphenyl-4-yl-6-morpholin-4-yl-pyran-4-one involves its interaction with molecular targets such as DNA-PK. By inhibiting DNA-PK, the compound can interfere with DNA repair processes, leading to increased sensitivity of cancer cells to radiation and chemotherapy . This inhibition occurs through the binding of the compound to the active site of DNA-PK, preventing its normal function .
Comparison with Similar Compounds
Similar Compounds
6-aryl-2-morpholin-4-yl-4H-pyran-4-ones: These compounds share a similar pyranone core and morpholine group but differ in the aryl substituents.
6-aryl-2-morpholin-4-yl-4H-thiopyran-4-ones: These compounds have a thiopyran core instead of a pyranone core, offering different chemical properties and biological activities.
Uniqueness
2-biphenyl-4-yl-6-morpholin-4-yl-pyran-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit DNA-PK with high selectivity makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H19NO3 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-morpholin-4-yl-6-(4-phenylphenyl)pyran-4-one |
InChI |
InChI=1S/C21H19NO3/c23-19-14-20(25-21(15-19)22-10-12-24-13-11-22)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-9,14-15H,10-13H2 |
InChI Key |
MIZPDLBPZZKHCN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=O)C=C(O2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


